molecular formula C14H17ClN2O2S B3084417 1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-65-4

1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084417
CAS No.: 1142212-65-4
M. Wt: 312.8 g/mol
InChI Key: JOYQUYLUYNEUNL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C14H17ClN2O2S and its molecular weight is 312.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

  • Hybrid Catalysts in Synthesis : The pyranopyrimidine core, closely related to the dihydropyrimidine structure, is significant in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies have focused on synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, highlighting their potential in developing lead molecules for various therapeutic targets (Parmar, Vala, & Patel, 2023).

Environmental Impact and Biodegradation

  • Herbicide Biodegradation : Considering the environmental impact, research on 2,4-D herbicides, which share structural similarities with chlorophenols, focuses on microbial biodegradation. This research is crucial for understanding how these compounds, potentially including related dihydropyrimidine derivatives, interact with the environment and how microbial processes can mitigate their impact (Magnoli et al., 2020).

Mechanistic Insights in Biological Systems

  • Thiolated Polymers for Tissue Engineering : The research on thiolated polymers, relevant due to the thiol group present in the compound of interest, has shown significant advancements for tissue engineering applications. These polymers facilitate the preparation of hydrogel matrices that support cell proliferation and differentiation, indicating the potential utility of compounds with thiol groups in regenerative medicine (Gajendiran, Rhee, & Kim, 2018).

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-14(2)5-6-17(13(20)16-14)10-7-9(15)11(18-3)8-12(10)19-4/h5-8H,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYQUYLUYNEUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
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1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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